![molecular formula C16H20F2N2O4 B2648893 N1-(3,4-二氟苯基)-N2-((1-(2-羟基乙氧基)环戊基)甲基)草酰胺 CAS No. 2177365-79-4](/img/structure/B2648893.png)
N1-(3,4-二氟苯基)-N2-((1-(2-羟基乙氧基)环戊基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is related to a class of compounds used in the synthesis of pharmaceuticals . Specifically, it seems to be related to the synthesis of Ticagrelor, an oral anti-diabetic agent .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including cyclopropanization reaction, obtaining the compound into acid amides, Hofmann degradation, and finally obtaining the type I compound into salt with D mandelic acids . The preparation method also involves CBS asymmetric reduction reactions .Molecular Structure Analysis
The molecular structure of similar compounds involves a cyclopropyl moiety, which is a key intermediate for synthesizing Ticagrelor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,4-Difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield a specific acid, which is then converted to a specific chloride by using thionyl chloride in the presence of toluene and pyridine .科学研究应用
吸附和环境影响研究
研究苯氧基除草剂对土壤、有机质和矿物质的吸附,为类似化合物如何与环境成分相互作用提供了基础理解。维尔纳、加拉特和皮戈特 (2012) 汇编了各种苯氧基除草剂的土壤-水分配系数的广泛数据,强调了土壤参数(如 pH 值、有机碳含量和氧化铁)在吸附过程中的重要性。这项研究为调查复杂有机化合物(如 N1-(3,4-二氟苯基)-N2-((1-(2-羟基乙氧基)环戊基)甲基)草酰胺)的环境行为提供了一个框架,特别是它们在土壤和水系统中的迁移率、持久性和生物蓄积潜力 (Werner, Garratt, & Pigott, 2012)。
抗氧化活性和潜在治疗应用
蒙特亚努和阿佩特雷 (2021) 综述的抗氧化剂及其容量分析,提供了评估各种化合物抗氧化潜力的方法的见解。了解作用机制、检测技术和不同分析的相关性对于评估 N1-(3,4-二氟苯基)-N2-((1-(2-羟基乙氧基)环戊基)甲基)草酰胺 的潜在治疗益处至关重要,特别是如果它具有抗氧化特性。本综述涵盖了基于氢原子转移反应和电子转移的测试,这可能与评估该化合物中和活性氧物质的能力及其对与氧化应激相关的疾病的影响有关 (Munteanu & Apetrei, 2021)。
新型治疗方法和药物开发
探索针对各种疾病(例如原发性高草酸尿症 1 型)的新疗法,正如德伊班和利斯克 (2022) 所讨论的那样,涉及创新治疗策略,包括核糖核酸干扰和潜在的胃肠道草酸盐结合剂。对新兴疗法的这项研究为在药物开发管道中考虑 N1-(3,4-二氟苯基)-N2-((1-(2-羟基乙氧基)环戊基)甲基)草酰胺 提供了一个背景,特别是关于其药效学、潜在靶点和在模型系统或临床环境中的治疗功效 (Dejban & Lieske, 2022)。
作用机制
属性
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4/c17-12-4-3-11(9-13(12)18)20-15(23)14(22)19-10-16(24-8-7-21)5-1-2-6-16/h3-4,9,21H,1-2,5-8,10H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSFKQLHAUNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。